

"Ethyl 6-amino-3-bromopicolinate molecular weight and formula"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-amino-3-bromopicolinate*

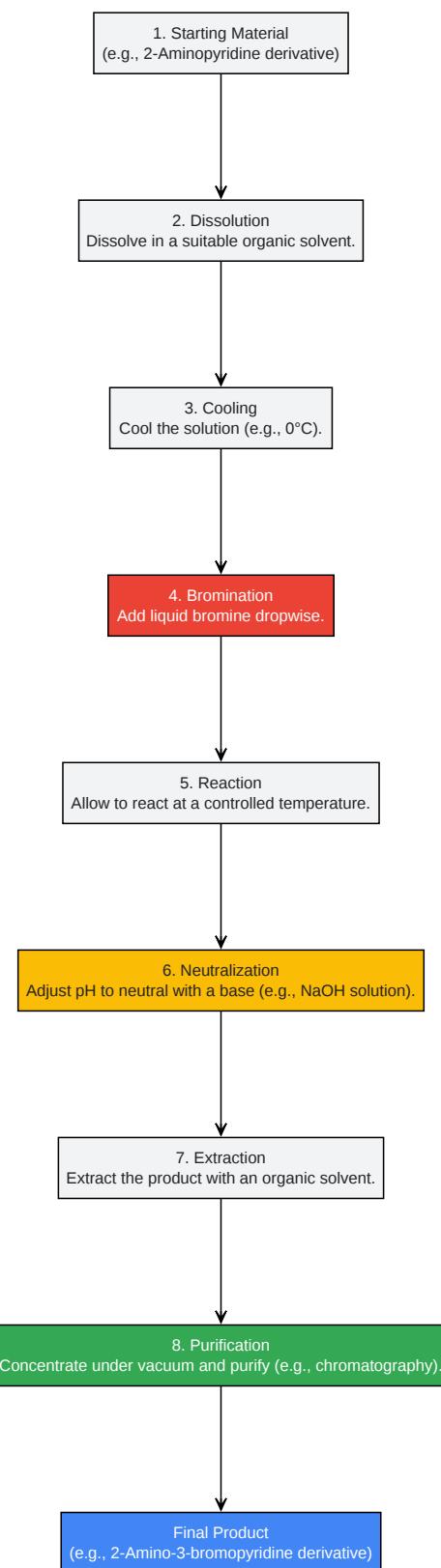
Cat. No.: *B578710*

[Get Quote](#)

Technical Guide: Ethyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethyl 6-amino-3-bromopicolinate**, a chemical compound relevant in the field of medicinal chemistry and drug discovery, particularly as a building block for more complex molecules.[\[1\]](#)


Chemical and Physical Properties

Ethyl 6-amino-3-bromopicolinate is a substituted pyridine derivative. Its key identifiers and properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	[1] [2]
Molecular Weight	245.07 g/mol	[2] [3]
CAS Number	1214332-35-0	[1] [2]
Appearance	Not specified, likely a solid	
Purity	≥98%	[1]
Storage Conditions	Room temperature or -20°C	[1] [2]

Hypothetical Synthesis Workflow

The synthesis of substituted bromopyridines often involves the direct bromination of an aminopyridine precursor. The following diagram illustrates a generalized workflow for the synthesis of a bromo-aminopyridine derivative, which could be adapted for **Ethyl 6-amino-3-bromopicolinate**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a bromo-aminopyridine derivative.

General Experimental Protocol for Bromination of Aminopyridines

The following is a generalized experimental protocol for the bromination of an aminopyridine derivative, based on methodologies for similar compounds.^[4] This should be adapted and optimized for the specific synthesis of **Ethyl 6-amino-3-bromopicolinate**.

1. Dissolution and Cooling:

- Dissolve the starting aminopyridine compound in a suitable organic solvent (e.g., acetic acid) in a reaction vessel.
- Stir the solution and cool it to a low temperature, for instance, 0°C, using an ice bath.

2. Bromination:

- Slowly add a stoichiometric amount of liquid bromine to the cooled solution dropwise. The addition is often done in portions to control the reaction rate and temperature.
- After the initial addition, the reaction mixture may be allowed to warm to a specific temperature (e.g., 10-20°C) and stirred for a defined period.^[4]

3. Reaction Monitoring and Work-up:

- Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture again.

4. Neutralization and Extraction:

- Carefully neutralize the reaction mixture by adding a base, such as a sodium hydroxide solution, until the pH is neutral.
- Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). This step should be repeated multiple times to ensure complete extraction of the product.

5. Isolation and Purification:

- Combine the organic layers and dry them over an anhydrous salt (e.g., sodium sulfate).
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product using techniques such as column chromatography or recrystallization to yield the final, high-purity compound.

Applications in Drug Development

Compounds like **Ethyl 6-amino-3-bromopicolinate** are valuable in drug development as they serve as versatile building blocks. The presence of multiple functional groups (amino, bromo, and ester) allows for a variety of chemical modifications, making them key intermediates in the synthesis of targeted therapies, including protein degraders.^[1] The pyridine core is a common scaffold in many biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. Ethyl 3-amino-6-bromopicolinate | C₈H₉BrN₂O₂ | CID 25137688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["Ethyl 6-amino-3-bromopicolinate molecular weight and formula"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578710#ethyl-6-amino-3-bromopicolinate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com